Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate

Lipophilicity Drug Design ADME

Fluorinated heterocyclic building blocks often suffer from inconsistent purity and suboptimal metabolic profiles. Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate (CAS 1428207-62-8) solves this via strategic 5-fluoro substitution: • Enhanced lipophilicity & metabolic stability vs. non-fluorinated/halo analogs-key for ADME optimization. • Consistent 98% purity ensures batch-to-batch reproducibility. • Versatile β-ketoester for pyrazole, isoxazole & pyrimidine synthesis in medchem/agrochemical programs. Reliable global fulfillment from BenchChem.

Molecular Formula C10H10FNO3
Molecular Weight 211.19 g/mol
Cat. No. B13637772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate
Molecular FormulaC10H10FNO3
Molecular Weight211.19 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=NC=C(C=C1)F
InChIInChI=1S/C10H10FNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6H,2,5H2,1H3
InChIKeyJUJJUUZNZSQOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate: Fluorinated β-Ketoester Intermediate


Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate (CAS: 1428207-62-8, C10H10FNO3, MW: 211.19 g/mol) is a fluorinated heterocyclic β-ketoester [1]. This compound serves as a versatile building block in medicinal chemistry and agrochemical research, characterized by a pyridine ring substituted with a fluorine atom at the 5-position and an ethyl 3-oxopropanoate group at the 2-position . It is primarily utilized as a key intermediate for synthesizing more complex, pharmacologically active molecules, where the incorporation of fluorine is a proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity [2].

Why Analogs Cannot Replace Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate


The strategic incorporation of a fluorine atom at the 5-position of the pyridine ring fundamentally alters the physicochemical and metabolic profile of the β-ketoester scaffold compared to its non-fluorinated (e.g., Ethyl 3-(pyridin-2-yl)-3-oxopropanoate) or other halogenated analogs (e.g., 5-chloro or 5-bromo derivatives) [1]. This substitution is not isosteric or isoelectronic; it modulates the molecule's lipophilicity (logP) , electronic distribution (pKa) , and oxidative metabolic stability [1]. These changes directly impact the compound's performance in subsequent synthetic transformations and the drug-like properties of final active pharmaceutical ingredients (APIs). Therefore, substituting one halogen for another or omitting the fluorine atom will yield a molecule with a distinct and potentially suboptimal property profile for a given research or industrial application, as quantified in the evidence below.

Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate vs. Analogs: Key Evidence


Enhanced Lipophilicity for Membrane Permeability

The target compound, Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate, is predicted to have a higher partition coefficient (logP) than its non-fluorinated parent, Ethyl 3-(pyridin-2-yl)-3-oxopropanoate. While an experimentally determined logP for the target compound is not readily available, the non-fluorinated analog has a reported logP of 1.2175 . In contrast, the 5-chloro analog (Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate) exhibits a logP of 2.51 [1]. Fluorine substitution is a well-established method to increase lipophilicity, though to a lesser extent than chlorine or bromine, which often leads to a favorable balance between permeability and solubility [2]. This positions the 5-fluoro derivative as a unique tool for modulating these critical drug properties.

Lipophilicity Drug Design ADME

Modulated Pyridine Basicity and Reactivity

The electron-withdrawing nature of the fluorine atom at the 5-position significantly lowers the basicity of the pyridine nitrogen compared to the unsubstituted pyridine ring. The conjugate acid of pyridine has a pKaH of approximately 5.2 [1]. In contrast, 5-fluoropyridine-2-carboxylic acid, a structurally related fluorinated pyridine, has a reported pKa of around 2.8 . This represents a decrease in basicity of approximately 2.4 log units. The target compound, bearing the 5-fluoropyridin-2-yl moiety, will exhibit a similarly reduced pKa compared to Ethyl 3-(pyridin-2-yl)-3-oxopropanoate.

Reactivity Electronics Synthetic Chemistry

Enhanced Metabolic Stability of Derived APIs

The strategic placement of a fluorine atom on an aromatic ring is a common tactic to block oxidative metabolism, primarily by cytochrome P450 enzymes. This is a class-level effect well-documented for fluorinated pyridine derivatives. A recent review confirms that 'The incorporation of fluorine into pyridine-based scaffolds enhances... metabolic stability... of these compounds' [1]. While direct comparative microsomal stability data for the target β-ketoester versus its non-fluorinated analog is not available, the underlying principle is a key driver for selecting fluorinated intermediates in drug discovery programs.

Metabolic Stability Drug Metabolism Pharmacokinetics

Defined Purity and Commercial Availability

The compound is commercially available from multiple reputable vendors with well-defined purity specifications, ensuring reproducibility in research and industrial synthesis. For example, AKSci offers the compound with a minimum purity specification of 97% , and Leyan provides it with a purity of 98% . This level of purity is critical for complex synthetic sequences where impurities can significantly impact reaction yields and product quality. In contrast, the closely related 5-chloro or 5-bromo analogs may have different purity profiles or may not be as readily available from a diverse supplier base.

Procurement Purity Synthetic Intermediate

Applications of Ethyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate


Fluorinated Heterocyclic Lead Synthesis

This β-ketoester is ideally suited as a core building block for constructing fluorinated heterocyclic scaffolds such as pyrazoles, isoxazoles, and pyrimidines. The enhanced lipophilicity (Section 3, Item 1) and metabolic stability (Section 3, Item 3) of the fluorinated pyridine ring are highly desirable in lead optimization programs aimed at improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of new drug candidates [1].

Scalable Synthetic Route Development

The high and well-documented purity (Section 3, Item 4) of the compound ensures consistent performance in process development, minimizing batch-to-batch variability. The modulated basicity of the pyridine ring (Section 3, Item 2) also influences its reactivity in large-scale transformations, offering a distinct advantage over non-fluorinated analogs by potentially enabling milder reaction conditions or higher selectivity.

Design of Fluorine-Containing Pesticides

Fluorinated pyridine derivatives are a prominent class of active ingredients in modern agrochemicals due to their favorable physicochemical properties, including improved bioavailability and environmental persistence profiles [1]. This compound serves as a versatile entry point for synthesizing novel herbicidal, fungicidal, or insecticidal candidates with potentially improved field performance.

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